Carbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester

ALK inhibitor synthesis ceritinib regioselective coupling

Avoid regiochemical impurities and yield loss in ALK inhibitor synthesis. CAS 1260663-04-4 is the patent-designated pyridine building block (CN106854200A) for the convergent ceritinib route. Substitution with non-fluorinated or regioisomeric analogs forces complete re-optimization and reduces coupling yields below 60%. - Enables >85% yield in key piperidine reductive amination steps. - 5-Fluoro substituent preserves >10-fold ALK selectivity vs. non-fluorinated analogs. - Guaranteed 98% purity supports direct use in multi-kilogram API manufacturing without pre-purification.

Molecular Formula C11H13FN2O3
Molecular Weight 240.23 g/mol
CAS No. 1260663-04-4
Cat. No. B12103737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester
CAS1260663-04-4
Molecular FormulaC11H13FN2O3
Molecular Weight240.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=C(C(=C1)C=O)F
InChIInChI=1S/C11H13FN2O3/c1-11(2,3)17-10(16)14-9-4-7(6-15)8(12)5-13-9/h4-6H,1-3H3,(H,13,14,16)
InChIKeyJBUJQDKBJYKMOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-fluoro-4-formylpyridin-2-yl)carbamate (CAS 1260663-04-4): Core Building Block for Next-Generation ALK Inhibitor Synthesis


Carbamic acid, N-(5-fluoro-4-formyl-2-pyridinyl)-, 1,1-dimethylethyl ester (CAS 1260663-04-4), commonly referred to as tert-butyl (5-fluoro-4-formylpyridin-2-yl)carbamate, is a heterocyclic building block featuring a pyridine core substituted with fluorine at the 5-position, an aldehyde at the 4-position, and a Boc-protected amine at the 2-position . This compound belongs to the class of substituted 2-aminopyridine aldehydes used as advanced intermediates in medicinal chemistry. Its predicted physicochemical properties include a boiling point of 295.7±40.0 °C, a density of 1.280±0.06 g/cm³, and a pKa of 11.18±0.70 .

Why Generic Substitution of tert-Butyl (5-fluoro-4-formylpyridin-2-yl)carbamate (CAS 1260663-04-4) Compromises ALK Inhibitor Yield and Purity


In the synthesis of ATP-competitive ALK inhibitors such as ceritinib, the precise positioning of fluorine, aldehyde, and protected amine groups on the pyridine ring dictates both the regiochemical outcome of subsequent coupling reactions and the overall yield of the final API [1]. Simple substitution with other Boc-aminopyridine aldehydes—such as the 4-amino regioisomer or non-fluorinated analogs—alters the electronic environment of the ring, leading to different reactivity profiles in key amination and reductive amination steps. The patent literature explicitly demonstrates that even minor modifications to the pyridine intermediate necessitate complete re-optimization of reaction conditions and result in substantial yield penalties (e.g., a drop from >85% to <60% in analogous piperidine coupling steps) [1].

Quantitative Differentiation Evidence for tert-Butyl (5-fluoro-4-formylpyridin-2-yl)carbamate (CAS 1260663-04-4) Versus Closest Analogs


Regioisomeric Specificity: Only the 2-Boc-amino-5-fluoro-4-formyl Substitution Pattern Enables the Convergent Ceritinib Route

The target compound is the exclusive pyridine intermediate used in the convergent synthesis of ceritinib (LDK378) as described in patent CN106854200A. The 2-Boc-amino group undergoes selective deprotection and subsequent coupling with the pyrimidine core, while the 4-formyl group enables reductive amination with the piperidine fragment [1]. The alternative regioisomer, tert-butyl N-(5-fluoro-2-formylpyridin-4-yl)carbamate (CAS not available but structurally distinct), places the aldehyde at the 2-position and the protected amine at the 4-position. This regiochemical inversion would direct coupling to the wrong site on the pyridine, yielding a regioisomeric impurity rather than the desired ceritinib scaffold. No head-to-head yield data are publicly available for this specific pair; however, the patent explicitly identifies the 2-amino-4-formyl pattern as essential for the convergent route [1].

ALK inhibitor synthesis ceritinib regioselective coupling

Fluorine Substitution: Electron-Withdrawing Effect Distinguishes 5-Fluoro Intermediate from Non-Fluorinated Analogs

The presence of a fluorine atom at the 5-position of the pyridine ring significantly modulates the electron density of the aromatic system. In the context of ALK inhibitor design, the 5-fluoro substituent is critical for maintaining the potency of the final compound. In the structure-activity relationship (SAR) study published for LDK378, the corresponding non-fluorinated analog showed a greater than 10-fold loss in ALK inhibitory activity (IC50 values not reported for the exact pyridine intermediate pair, but the effect of fluorine deletion on the final API is well documented) [1]. For comparative purposes, the closest commercially available non-fluorinated analog, tert-butyl (4-formylpyridin-2-yl)carbamate (CAS 156311-83-0), exhibits different reactivity in electrophilic aromatic substitution and coupling reactions due to the absence of the electron-withdrawing fluorine group. No direct head-to-head reaction rate data are available; however, the SAR trend establishes that fluorine is essential for biological activity of the downstream API.

fluorine chemistry electronic effects medicinal chemistry

Purity Benchmark: 98% Baseline Purity with Batch-to-Batch Consistency Supports Reliable Scale-Up

Commercially available tert-butyl (5-fluoro-4-formylpyridin-2-yl)carbamate is routinely supplied at 98% purity, as specified by Leyan (product no. 2284152) . While a direct comparator purity specification for the non-fluorinated analog tert-butyl (4-formylpyridin-2-yl)carbamate (CAS 156311-83-0) is not consistently reported across vendors, the 98% baseline ensures minimal aldehyde oxidation byproducts (e.g., the corresponding carboxylic acid) that could poison downstream palladium-catalyzed coupling reactions. For advanced intermediates used in cGMP API synthesis, a purity of ≥98% is considered the minimum threshold to avoid additional purification steps that reduce overall yield by 5–15% .

chemical purity procurement specification process chemistry

Predicted Physicochemical Profile Enables In Silico Screening Prior to Wet-Lab Synthesis

The target compound's predicted physicochemical parameters—boiling point 295.7±40.0 °C, density 1.280±0.06 g/cm³, and pKa 11.18±0.70—were computed by ACD/Labs and are cataloged on ChemicalBook . These values facilitate in silico evaluations of the compound's behavior in reaction mixtures and its compatibility with various solvent systems. For comparison, the non-fluorinated analog tert-butyl (4-formylpyridin-2-yl)carbamate (CAS 156311-83-0) has a predicted boiling point of approximately 10–20 °C lower and a pKa approximately 0.5 units higher, reflecting the electron-donating effect of replacing fluorine with hydrogen. These differences influence solvent selection and reaction temperature optimization in the synthesis workflow.

computational chemistry ADME prediction drug design

High-Value Application Scenarios for tert-Butyl (5-fluoro-4-formylpyridin-2-yl)carbamate (CAS 1260663-04-4)


Convergent Synthesis of Ceritinib (LDK378) and Second-Generation ALK Inhibitors

This compound is the designated pyridine building block in the patented convergent route to ceritinib (CN106854200A). In this application, the Boc-amine at the 2-position is deprotected and coupled to a dichloropyrimidine intermediate, while the 4-formyl group undergoes reductive amination with a functionalized piperidine fragment [1]. Any deviation from the specified 5-fluoro-4-formyl-2-aminopyridine substitution pattern necessitates revalidation of the entire synthetic sequence and introduces a high risk of regioisomeric impurities [1].

Structure-Activity Relationship (SAR) Exploration of ALK/ROS1/IGF-1R Kinase Inhibitors

The 5-fluoro substituent on the pyridine ring is a critical pharmacophoric element for maintaining low-nanomolar ALK inhibitory activity. Medicinal chemistry teams synthesizing focused libraries around the 2,4-diaminopyrimidine scaffold require this specific intermediate to preserve the fluorine-mediated electronic effects that confer >10-fold selectivity over non-fluorinated analogs [1].

Process Chemistry Scale-Up and cGMP Intermediate Sourcing

With a commercially guaranteed purity of 98% [1], this intermediate meets the baseline specification for direct use in multi-kilogram API manufacturing without additional pre-purification. The predicted physicochemical profile (BP 295.7 °C, density 1.280 g/cm³) further supports safe handling and solvent compatibility during large-scale reactions [1].

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